Role in Scientific Research: This compound has gained attention as a versatile building block for the construction of metal-organic frameworks (MOFs) . These MOFs exhibit intriguing properties such as porosity and gas adsorption, making them promising for applications in gas storage and separation. Additionally, the benzimidazole moiety within its structure holds potential for biological activities, encouraging its investigation for various therapeutic applications.
The antifungal properties of benzimidazole derivatives have been well-documented. Novel 1H-benzimidazol-1-yl acetates and propionates, including those with a triazole moiety, have shown high antifungal activities, with some compounds exhibiting higher efficacy than the standard carbendazim1. These findings suggest potential applications in agriculture for the control of fungal pathogens that affect crops.
Benzimidazole derivatives have also been synthesized and tested for their antibacterial and antifungal activities. Compounds such as N-hydroxy-3-(1H-benzimidazol-2-yl)-propionamide have shown considerable activity against bacterial strains like Staphylococcus aureus and fungi such as Candida albicans3. This broad-spectrum antimicrobial activity indicates potential for the development of new therapeutic agents.
The synthesis of derivatives of 3-(1H-benzimidazole-2)propanoic acid has led to compounds with analgesic and anti-inflammatory properties. For example, the compound 3-[2'-(Acetoxyphenyl)methylene]-2,3-dihydro-1H-pyrrole[1,2-a]benzimidazol-1-one has been found to possess analgesic properties45. These findings open up possibilities for the development of new pain relief medications.
Research into the choleretic activity of benzimidazole derivatives has shown that 3-(2-aryl-5R-benzimidazol-1-yl)butanoic acids exhibit general choleretic activity, with some cases surpassing the activity of the model compound and even dehydrocholic acid6. This suggests potential therapeutic applications in the treatment of liver and gallbladder disorders.
Benzimidazole derivatives have been identified as potent anion transporters. Modifications of these compounds with electron-withdrawing substituents have led to a significant increase in anionophoric activity, which is crucial for the development of therapeutic agents that modulate ion transport across cellular membranes7.
Benzimidazoles play a significant role as therapeutic agents, with applications ranging from antiulcer and anthelmintic drugs to antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic treatments8. The versatility of benzimidazole derivatives in pharmacology underscores their importance in drug development.
The compound is classified under the category of heterocyclic organic compounds, specifically those containing nitrogen. Its chemical formula is and it has the Chemical Abstracts Service number 748256. The compound is also known for its bioactivity, which makes it an important subject of study in drug development.
The synthesis of 3-(1H-benzimidazol-1-yl)propanoic acid typically involves several methods, primarily focusing on the formation of the benzimidazole structure followed by the introduction of the propanoic acid group.
The molecular structure of 3-(1H-benzimidazol-1-yl)propanoic acid features a benzimidazole ring system fused with a propanoic acid side chain.
3-(1H-benzimidazol-1-yl)propanoic acid can participate in various chemical reactions due to its functional groups.
The mechanism of action for compounds like 3-(1H-benzimidazol-1-yl)propanoic acid often involves interaction with biological targets such as enzymes or receptors.
Research indicates that derivatives of benzimidazole exhibit antibacterial, antifungal, and anticancer activities. The specific mechanism often involves:
A thorough understanding of the physical and chemical properties is essential for applications in drug formulation and material science.
3-(1H-benzimidazol-1-yl)propanoic acid finds application across various scientific fields:
3-(1H-Benzimidazol-1-yl)propanoic acid (C₁₀H₁₀N₂O₂) features a planar, heteroaromatic benzimidazole system fused to an aliphatic propanoic acid chain via a nitrogen-carbon linkage. The benzimidazole moiety consists of a benzene ring condensed with an imidazole ring, where the N1 nitrogen atom forms the attachment point for the –CH₂–CH₂–COOH substituent. This linkage creates a semi-rigid molecular geometry, with the carboxylic acid group enabling significant conformational flexibility. The propanoic acid chain adopts various orientations relative to the benzimidazole plane, influencing intermolecular interactions and solid-state packing. Electron delocalization within the benzimidazole ring creates a partially electron-deficient region, while the carboxylic acid terminus offers hydrogen-bonding capability and pH-dependent ionization (pKa ≈ 4.5). This amphoteric character supports diverse supramolecular architectures in crystalline phases [7] [9].
The systematic IUPAC name for this compound is 3-(1H-benzimidazol-1-yl)propanoic acid, unambiguously defining the attachment at the N1 position of the benzimidazole ring. Common synonyms include 3-(benzoimidazol-1-yl)propionic acid and 1-(2-carboxyethyl)benzimidazole. The molecular formula C₁₀H₁₀N₂O₂ has a monoisotopic mass of 190.0742 Da. Isomeric variations exist based on nitrogen linkage points: Substitution at benzimidazole N3 (e.g., 3-(1H-benzimidazol-3-ium-1-yl)propanoate) alters charge distribution and hydrogen-bonding capacity. Tautomerism is not observed due to the fixed N1-alkylation, distinguishing it from N3-substituted analogs [6] [7].
Table 1: Nomenclature and Identifiers
Classification | Identifier |
---|---|
IUPAC Name | 3-(1H-benzimidazol-1-yl)propanoic acid |
CAS Registry Number | 14840-18-7 |
SMILES | C1=CC=C2C(=C1)N=CN2CCC(=O)O |
InChI Key | XKGRXBQGCQJOHQ-UHFFFAOYSA-N |
Molecular Formula | C₁₀H₁₀N₂O₂ |
Alternative Names | 3-(Benzoimidazol-1-yl)propionic acid; 1-(2-Carboxyethyl)benzimidazole |
Structurally analogous benzimidazole derivatives exhibit distinct physicochemical properties based on functional group substitutions:
Table 2: Structural Comparison of Key Benzimidazole Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
3-(1H-Benzimidazol-1-yl)propanoic acid | C₁₀H₁₀N₂O₂ | 190.20 | N1-linked propanoic acid; free carboxylic acid group |
2,3-Dihydro-2-oxo-1H-benzimidazole-1-propanoic acid | C₁₀H₁₀N₂O₃ | 206.20 | C2 carbonyl; lactam-like character |
3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride | C₁₀H₁₁ClN₂O₂ | 226.66 | Protonated imidazole nitrogen; chloride counterion |
X-ray crystallography reveals intricate hydrogen-bonded networks stabilized by 3-(1H-benzimidazol-1-yl)propanoic acid. In copper(I) complexes, the benzimidazole N3 atom coordinates linearly to Cu(I) at 1.851 Å bond lengths, while the carboxylic acid group participates in O–H⋯O hydrogen bonds (2.65–2.80 Å), forming chains along the a-axis. These chains further interconnect via N–H⋯O bonds (2.89–3.02 Å) to create two-dimensional sheets in the ab plane. Disorder is observed in protonation states, where statistically one carboxylic group per complex is deprotonated. The benzimidazole ring exhibits planarity (mean deviation < 0.02 Å), with the propanoic acid chain adopting a gauche conformation relative to the heterocycle. This supramolecular organization demonstrates the compound’s dual role as a metal-coordinating ligand and a hydrogen-bond donor/acceptor, crucial for crystal engineering [4].
Table 3: Key Crystallographic Parameters from Copper(I) Complex Study
Parameter | Observation |
---|---|
Coordination Geometry | Linear Cu(I) coordination via two N3 atoms |
Cu–N Bond Length | 1.851 Å |
O–H⋯O Hydrogen Bond Distance | 2.65–2.80 Å |
N–H⋯O Hydrogen Bond Distance | 2.89–3.02 Å |
Crystal System / Space Group | Monoclinic / C 2/c |
Unit Cell Dimensions | a = 21.137 Å, b = 6.4979 Å, c = 16.235 Å |
Packing Architecture | 2D hydrogen-bonded networks in the ab plane |
The compound’s hydrogen-bonding versatility is further highlighted in its uncomplexed form, where carboxylic acid dimers and benzimidazole-to-carboxylate interactions dominate lattice stabilization. These motifs enable predictable crystal packing, facilitating material design for coordination polymers and pharmaceutical cocrystals [4] [9].
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: